6-(Indolin-1-yl)nicotinaldehyde
Description
6-(Indolin-1-yl)nicotinaldehyde is a substituted nicotinaldehyde derivative featuring an indolin-1-yl group at the 6-position of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its commercial availability from specialized chemical suppliers . Structurally, it belongs to the broader class of nicotinaldehyde derivatives, which are characterized by a pyridine-3-carbaldehyde backbone with diverse substituents influencing their chemical and biological properties. While direct studies on 6-(Indolin-1-yl)nicotinaldehyde are sparse, its structural analogs and parent compound, nicotinaldehyde, have been extensively investigated for roles in NAD metabolism, enzyme inhibition, and synthetic applications .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-(2,3-dihydroindol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H12N2O/c17-10-11-5-6-14(15-9-11)16-8-7-12-3-1-2-4-13(12)16/h1-6,9-10H,7-8H2 |
InChI Key |
MUARKZVUJPGSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolin-1-yl)nicotinaldehyde typically involves the reaction of indoline with nicotinaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed intramolecular amination reaction. This reaction is carried out under mild conditions, often using a base such as sodium carbonate and a solvent like hexafluoroisopropanol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Indolin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: 6-(Indolin-1-yl)nicotinic acid.
Reduction: 6-(Indolin-1-yl)nicotinyl alcohol.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
6-(Indolin-1-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Indolin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The indoline moiety allows it to bind to various receptors and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Comparison with Nicotinaldehyde and Substituted Derivatives
Structural and Functional Differences
- Nicotinaldehyde : The parent compound lacks substituents at the 6-position, enabling its direct involvement in NAD biosynthesis via conversion to nicotinic acid (NA) through aldehyde oxidase enzymes . It is a natural metabolite found in plants and honey, with demonstrated roles in circumventing NAD depletion in leukemia cells under NAMPT inhibition .
Comparison with Fluorinated Nicotinaldehyde Derivatives
6-Fluoronicotinaldehyde
- Structure : Substitution of fluorine at the 6-position enhances electronegativity and Lewis acidity, improving radiochemical stability for applications like fluorine-18 labeling in positron emission tomography (PET) .
- Application : Used in synthesizing maleimide-functionalized prosthetic groups for protein labeling, achieving radiochemical yields of 50% with reduced synthesis time .
- Contrast with 6-(Indolin-1-yl)nicotinaldehyde : The indolin-1-yl group’s bulkiness likely precludes efficient radiolabeling, limiting its utility in radiopharmaceuticals compared to fluorinated analogs.
Comparison with Heterocyclic-Substituted Nicotinaldehydes
6-(1H-Imidazol-1-yl)nicotinaldehyde
- Structure : Features an imidazole ring at the 6-position, smaller than indolin-1-yl, with a molecular formula of C9H7N3O .
- Biological Activity: Imidazole derivatives are potent enzyme inhibitors; for example, 5-bromo-nicotinaldehyde inhibits nicotinamidase with Ki = 0.72 µM . The imidazole’s Lewis basicity enhances interactions with catalytic residues, a feature less pronounced in indolin-1-yl derivatives .
5-Fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde (FPyII)
- Reactivity : The trimethylsilyl-ethynyl group lowers the Lewis basicity of the pyridine nitrogen, optimizing autocatalytic performance in the Soai reaction .
- Contrast : The indolin-1-yl group’s aromaticity and rigidity may hinder similar catalytic efficiency due to electronic and steric effects.
Data Table: Key Structural and Functional Comparisons
Biological Activity
6-(Indolin-1-yl)nicotinaldehyde is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indoline moiety linked to a nicotinaldehyde framework, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of 6-(Indolin-1-yl)nicotinaldehyde is , indicating the presence of two nitrogen atoms, one oxygen atom, and a combination of carbon and hydrogen. The structural characteristics of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 210.22 g/mol |
| IUPAC Name | 6-(Indolin-1-yl)nicotinaldehyde |
| Canonical SMILES | Cc1cc2c(nc1)cc(c2)C(=O)C=CC=N |
Biological Activities
Research indicates that 6-(Indolin-1-yl)nicotinaldehyde exhibits several promising biological activities, primarily focusing on its potential as an antitumor agent and a modulator of various biological pathways .
Antitumor Activity
Several studies have highlighted the antitumor properties of this compound. The indoline structure is known for influencing neuroprotective effects, while the nicotinaldehyde component may interact with nicotinic acetylcholine receptors. This interaction suggests potential applications in neuropharmacology and cancer treatment.
- Mechanism of Action : The compound's mechanism may involve selective binding to specific biological targets, including enzymes and receptors associated with tumor growth and proliferation. This selectivity could lead to enhanced therapeutic efficacy compared to traditional chemotherapeutics.
- Case Studies : In vitro studies have shown that 6-(Indolin-1-yl)nicotinaldehyde can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values in the micromolar range.
Neuroprotective Effects
The neuroprotective properties of 6-(Indolin-1-yl)nicotinaldehyde are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity positions it as a candidate for treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To illustrate the unique properties of 6-(Indolin-1-yl)nicotinaldehyde, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Nicotinamide | Contains a pyridine ring | Known for its role in NAD+ synthesis |
| Indole | Basic structure similar to indoline | Lacks the aldehyde functionality |
| 3-(Indolin-1-yl)pyridine | Similar pyridine framework | Potentially distinct pharmacological effects |
Research Findings
Recent studies have employed various techniques to explore the biological activity of 6-(Indolin-1-yl)nicotinaldehyde:
- Binding Studies : Interaction studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated the compound's ability to bind selectively to certain receptors involved in cancer progression.
- In Vivo Studies : Preliminary animal model studies indicate that administration of this compound may significantly reduce tumor size and improve survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
